

Commercial Sourcing and Technical Guide: Methyl 3-amino-5-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

Cat. No.: B1307272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is a key building block in medicinal chemistry and drug discovery. Its substituted aniline structure, featuring both an amino group and a fluorine atom, makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the commercial availability of **Methyl 3-amino-5-fluorobenzoate**, a representative synthesis protocol, and its potential applications in drug development, particularly in the context of kinase inhibitor synthesis.

Commercial Suppliers

A variety of chemical suppliers offer **Methyl 3-amino-5-fluorobenzoate**, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be confirmed on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Thermo Scientific Chemicals	H63038.03	98%	1 g	\$90.30 [1]
	H63038.06	98%	5 g	\$345.65 [2]
ChemScene	CS-W005376	≥98%	Inquire for details	Inquire for details [3]
AChemBlock	S70980	95%	Inquire for details	Inquire for details [4]
Clearsynth	CS-O-46215	Inquire for details	Inquire for details	Inquire for details [5]
BLD Pharm	Inquire for details	Inquire for details	Inquire for details	Inquire for details [6]

Physicochemical Properties

- CAS Number: 884497-46-5[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₈H₈FNO₂[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 169.15 g/mol [\[3\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: **methyl 3-amino-5-fluorobenzoate**[\[2\]](#)[\[4\]](#)
- SMILES: COC(=O)C1=CC(N)=CC(F)=C1[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following is a representative two-step synthesis for **Methyl 3-amino-5-fluorobenzoate**, based on common organic chemistry procedures for the synthesis of similar fluorinated aminobenzoic acid esters. This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-Amino-5-fluorobenzoic acid

This step involves the reduction of a nitro group to an amine. The starting material, 3-fluoro-5-nitrobenzoic acid, can be synthesized through the nitration of 3-fluorobenzoic acid.

Materials:

- 3-fluoro-5-nitrobenzoic acid
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-5-nitrobenzoic acid, ethanol, and water.
- Heat the mixture to reflux.
- In a separate beaker, prepare a solution of ammonium chloride in water.
- To the refluxing mixture, add iron powder in portions, followed by the dropwise addition of the ammonium chloride solution.
- Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.

- Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
- A precipitate of 3-amino-5-fluorobenzoic acid will form.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 3-Amino-5-fluorobenzoic acid

This step converts the carboxylic acid to its methyl ester. A common method is Fischer esterification.

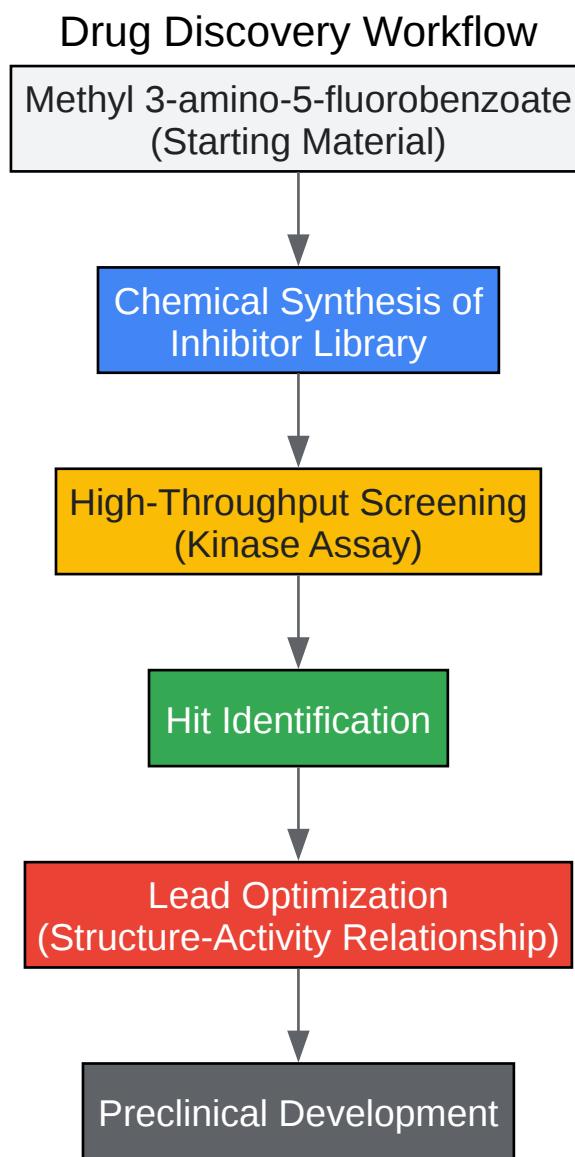
Materials:

- 3-Amino-5-fluorobenzoic acid
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4)
- Sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend 3-amino-5-fluorobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and monitor its progress by TLC.

- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 3-amino-5-fluorobenzoate**.
- The product can be further purified by column chromatography on silica gel if necessary.

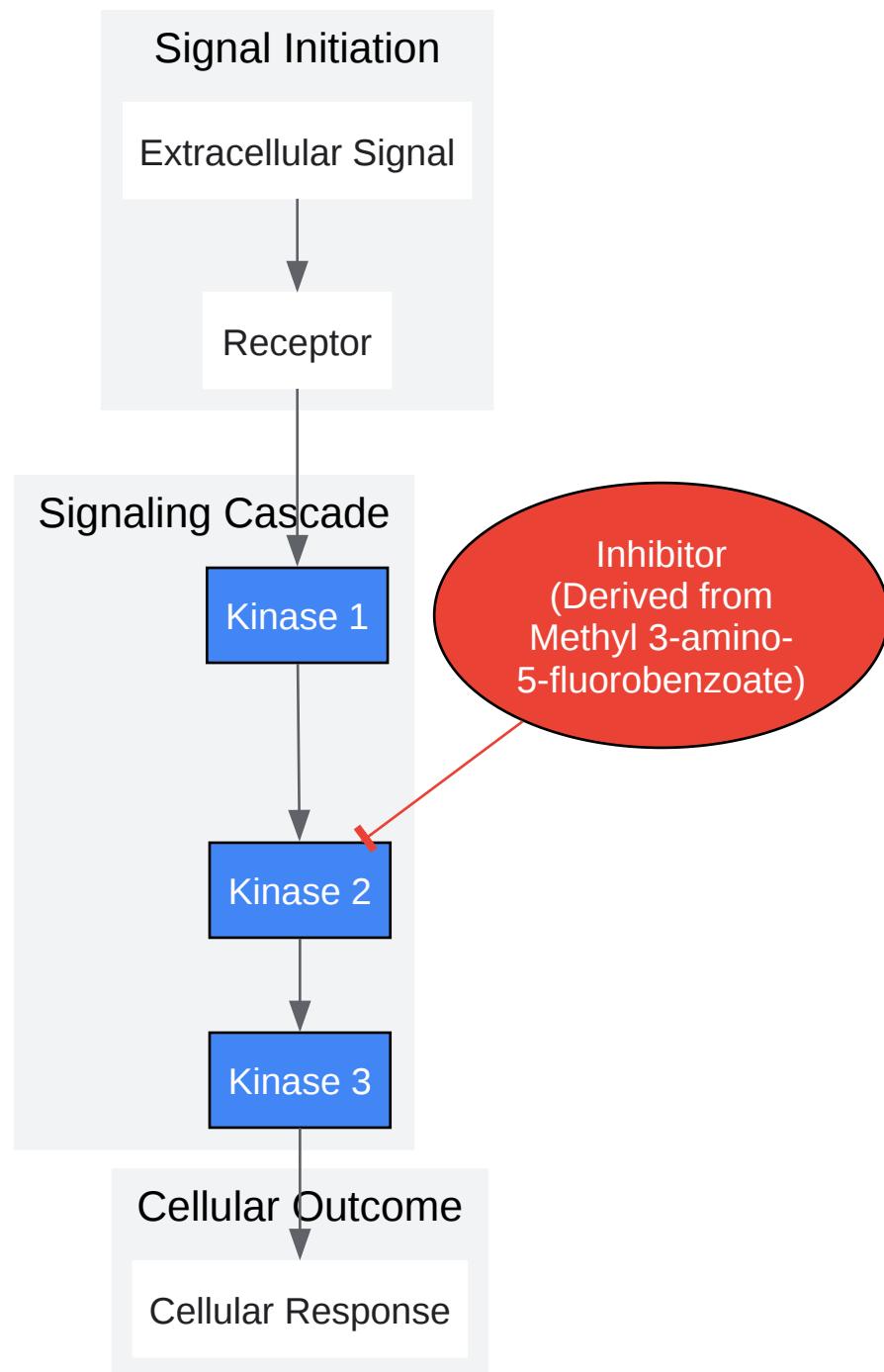

Applications in Drug Discovery

Substituted anilines, such as **Methyl 3-amino-5-fluorobenzoate**, are crucial intermediates in the synthesis of kinase inhibitors.^{[7][8]} Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have become a major class of therapeutic agents.

The 3-amino group of **Methyl 3-amino-5-fluorobenzoate** provides a reactive handle for the introduction of various heterocyclic scaffolds that can mimic the hinge-binding region of ATP in the kinase active site. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the protein and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Logical Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of **Methyl 3-amino-5-fluorobenzoate** in a drug discovery program targeting a specific kinase.


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the use of **Methyl 3-amino-5-fluorobenzoate** in drug discovery.

Representative Signaling Pathway: Kinase Cascade

The diagram below depicts a generic kinase signaling cascade, a common target for inhibitors derived from building blocks like **Methyl 3-amino-5-fluorobenzoate**. These pathways are often initiated by an extracellular signal and culminate in a cellular response. An inhibitor can block the pathway at a specific kinase, thereby preventing the downstream signaling events.

Generic Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-5-fluorobenzoate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Methyl 3-amino-5-fluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. methyl 3-amino-5-fluorobenzoate 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 884497-46-5|Methyl 3-amino-5-fluorobenzoate|BLD Pharm [bldpharm.com]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide: Methyl 3-amino-5-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307272#commercial-suppliers-of-methyl-3-amino-5-fluorobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com